Anti-Hyperalgesic Efficacy of 19(20)-EpDPE vs. Regioisomers in a Rat Inflammatory Pain Model
In a rat model of carrageenan-induced inflammatory pain, the 19(20)-EpDPE regioisomer demonstrated significant and sustained reversal of mechanical hyperalgesia. At a dose of 300 ng/paw, 19(20)-EpDPE was similar in efficacy to 16(17)-EpDPE (P = 0.29), while 13(14)-EpDPE was significantly more efficacious than both (P < 0.01) [1]. The parent compound, DHA, at a 10-fold higher dose (3000 ng/paw), failed to produce a significant effect (P = 0.1), underscoring the requirement for the epoxide moiety for bioactivity in this context [1].
| Evidence Dimension | Reversal of carrageenan-induced mechanical hyperalgesia (AUC over 120 min) |
|---|---|
| Target Compound Data | 300 ng/paw; similar efficacy to 16(17)-EpDPE |
| Comparator Or Baseline | 16(17)-EpDPE (similar efficacy, P=0.29); 13(14)-EpDPE (more efficacious, P<0.01); DHA (3000 ng/paw, not significantly active, P=0.1) |
| Quantified Difference | Not statistically different from 16(17)-EpDPE; less efficacious than 13(14)-EpDPE; DHA inactive |
| Conditions | Rat paw, intraplantar carrageenan injection (0.5 mg), mechanical withdrawal threshold measurement 0-120 min post-injection |
Why This Matters
This data demonstrates that 19(20)-EpDPE is a potent anti-hyperalgesic agent, functionally distinct from its parent DHA and with a unique efficacy profile compared to its regioisomers, guiding selection for studies on inflammatory pain resolution.
- [1] Morin C, Sirois M, Échavé V, et al. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca2+ sensitivity in human pulmonary arteries. Am J Physiol Heart Circ Physiol. 2011;301(4):H1311-H1318. doi:10.1152/ajpheart.00380.2011. View Source
